molecular formula C₂₄H₃₄O₂₅ B1141989 Tetragalacturonic Acid CAS No. 24008-75-1

Tetragalacturonic Acid

Cat. No.: B1141989
CAS No.: 24008-75-1
M. Wt: 722.51
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Description

Tetragalacturonic acid is a naturally occurring sugar acid found in plants, animals, and bacteria. It serves as a structural component in numerous polysaccharides and plays a significant role in carbohydrate metabolism . This compound is a linear tetrasaccharide consisting of four galacturonic acid units linked sequentially.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetragalacturonic acid can be synthesized through the partial hydrolysis of pectic acid using yeast polygalacturonase. The hydrolysis is halted when oligouronides larger than this compound disappear, as shown by paper chromatography. The resulting hydrolysate is then isolated by fractional precipitation with cupric ions at pH 4.5 .

Industrial Production Methods: In industrial settings, this compound is produced by enzymatic hydrolysis of polygalacturonic acid. The process involves the use of polygalacturonase enzymes under controlled pH and ionic conditions to achieve optimal yield .

Chemical Reactions Analysis

Types of Reactions: Tetragalacturonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl groups to carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as hydroxymethylester derivatives .

Mechanism of Action

The mechanism by which tetragalacturonic acid exerts its effects involves its interaction with carbohydrate metabolism pathways. It serves as a substrate for various enzymes involved in the breakdown and synthesis of polysaccharides. The molecular targets include enzymes such as polygalacturonase, which catalyzes the hydrolysis of galacturonic acid units .

Comparison with Similar Compounds

    Trigalacturonic Acid: A trisaccharide consisting of three galacturonic acid units.

    Hexagalacturonic Acid: A hexasaccharide with six galacturonic acid units.

    Polygalacturonic Acid: A polymer consisting of multiple galacturonic acid units.

Uniqueness: Tetragalacturonic acid is unique due to its specific structure of four galacturonic acid units, which allows it to serve as a model compound for studying the properties and reactions of polysaccharides. Its specific interactions with enzymes and its role in carbohydrate metabolism further distinguish it from other similar compounds .

Biological Activity

Tetragalacturonic acid (TGA) is a pectic polysaccharide derived from the degradation of pectin, particularly homogalacturonan. It consists of four galacturonic acid units linked by α-1,4-glycosidic bonds. This compound plays a significant role in various biological activities, including its impact on plant physiology, microbial interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its repeating unit of galacturonic acid, which can exist in both methylated and demethylated forms. The structure is crucial for its biological activity, influencing how it interacts with enzymes and other biomolecules.

Property Description
Molecular FormulaC₈H₁₄O₁₀
Molecular Weight178.16 g/mol
Glycosidic Linkageα-1,4-linkages between galacturonic acid units

1. Enzymatic Hydrolysis

This compound is a substrate for various enzymes such as polygalacturonases (PGs) and pectin lyases. These enzymes catalyze the breakdown of pectin into smaller oligomers, including TGA. Studies have shown that the hydrolysis pattern of TGA can be influenced by pH and ionic conditions, which are critical for its degradation in plant tissues .

For instance, polygalacturonase PG2 exhibits optimal activity at pH levels between 4.0 and 5.0, producing oligogalacturonides from TGA under specific ionic conditions . This enzymatic activity is essential for processes such as fruit ripening and softening.

2. Antimicrobial Activity

This compound has been shown to exhibit antimicrobial properties against various pathogens. Research indicates that TGA can inhibit the growth of certain bacteria and fungi, potentially serving as a natural preservative in food products . The mechanism behind this activity may involve the disruption of microbial cell walls or interference with metabolic processes.

3. Hypoglycemic Effects

In vivo studies have demonstrated that TGA possesses hypoglycemic effects in diabetic animal models. The compound has been associated with antioxidant properties that help regulate blood sugar levels, making it a candidate for further research in diabetes management .

Case Study 1: Enzymatic Activity on this compound

A study involving the enzymatic breakdown of TGA highlighted the efficiency of specific pectolytic enzymes from Paenibacillus amylolyticus. The results indicated that these enzymes could effectively degrade TGA without requiring additional methylesterase activity, showcasing their potential application in industrial processes .

Case Study 2: Antimicrobial Properties

In another study, TGA was tested against various strains of Escherichia coli and Staphylococcus aureus. The results showed significant inhibition zones around the TGA samples, suggesting its potential use as an antimicrobial agent in food preservation .

Properties

CAS No.

24008-75-1

Molecular Formula

C₂₄H₃₄O₂₅

Molecular Weight

722.51

Synonyms

O-α-D-Galactopyranuronosyl-(1→4)-O-α-D-galactopyranuronosyl-(1→4)-O-α-D-galactopyranuronosyl-(1→4)-D-galacturonic acid

Origin of Product

United States

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